1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
Description
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene is an organic compound with the molecular formula C19H24O3 It is characterized by a benzene ring substituted with ethoxyphenoxy and dimethyl groups
Properties
IUPAC Name |
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-10-9-15(2)13-16(19)3/h5,7-10,13-14H,4,6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURYFSJMUOLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenol and 2,4-dimethylbenzene.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the phenol group, followed by the addition of a suitable alkylating agent to introduce the propoxy group.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene can be compared with other similar compounds, such as:
1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene: This compound has a similar structure but with a different position of the ethoxy group. The positional isomerism can lead to differences in reactivity and biological activity.
1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene: The methoxy analog has a methoxy group instead of an ethoxy group. This small change can significantly impact the compound’s properties and applications.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the substituents on the benzene ring or the propoxy group. These derivatives can have unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
